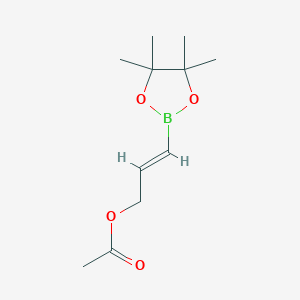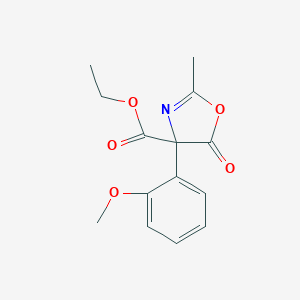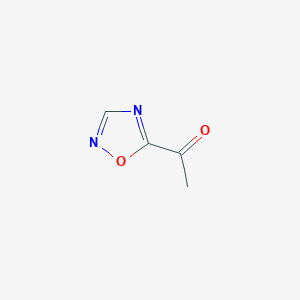
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic acid, also known as SETD, is a small molecule drug that has gained significant interest in the scientific community due to its potential use in cancer treatment. SETD is a thiadiazole derivative that has been shown to selectively inhibit the activity of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways.
Mechanism of Action
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid selectively inhibits the activity of PTP1B by binding to its active site and forming a covalent bond with the cysteine residue. This leads to the inhibition of insulin signaling pathways, which results in decreased glucose uptake and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory and anti-obesity effects. PTP1B has been implicated in the regulation of inflammation and metabolism, and inhibition of PTP1B by this compound has been shown to improve insulin sensitivity and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid is its selectivity for PTP1B, which reduces the risk of off-target effects. However, the covalent binding of this compound to the cysteine residue of PTP1B can also lead to potential toxicity and the development of drug resistance. Further studies are needed to determine the optimal dosage and duration of this compound treatment and to investigate potential side effects.
Future Directions
For research on 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid include the development of novel synthetic methods for this compound and its analogs, the investigation of its potential use in combination therapy with other anti-cancer agents, and the exploration of its effects on other diseases such as diabetes and neurodegenerative disorders. Additionally, the development of this compound-based imaging agents for the detection of PTP1B expression in cancer cells could have significant clinical implications.
Synthesis Methods
The synthesis of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid involves the reaction of 2-aminoethanethiol with 4-bromo-1,2,5-thiadiazole-3-carboxylic acid in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has been studied extensively for its potential use in cancer treatment. PTP1B has been shown to play a role in the regulation of cell growth and proliferation, and its overexpression has been observed in several types of cancer. Inhibition of PTP1B by this compound has been shown to reduce cancer cell growth and induce apoptosis in vitro and in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
CAS RN |
185116-26-1 |
|---|---|
Molecular Formula |
C5H7N3O2S2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2S2/c9-5(10)3-4(6-1-2-11)8-12-7-3/h11H,1-2H2,(H,6,8)(H,9,10) |
InChI Key |
UOEIIADMQCWMHO-UHFFFAOYSA-N |
SMILES |
C(CS)NC1=NSN=C1C(=O)O |
Canonical SMILES |
C(CS)NC1=NSN=C1C(=O)O |
synonyms |
1,2,5-Thiadiazole-3-carboxylicacid,4-[(2-mercaptoethyl)amino]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)




